Field: Organic Chemistry
Summary: The reduction of nitriles to aldehydes is an important reaction in organic synthesis. .
Method: The reduction can be achieved using various reagents, including Raney Nickel/Sodium Hypophosphite Monohydrate, Raney Nickel/Formic Acid, or Raney (Ni/Al)Alloy/Formic Acid The reactions are typically conducted in aqueous media at ambient temperatures and pressures
Results: Numerous examples demonstrate the utility of these methods in transforming a solo cyano group, or when accompanied by other chemosensitive functions in a structure, to the corresponding aldehyde
3-Bromo-7-hydroxy-1-naphthonitrile is an organic compound with the molecular formula CHBrN O and a CAS number of 550998-30-6. This compound is a derivative of naphthalene, featuring a bromine atom at the third position, a hydroxyl group at the seventh position, and a nitrile group at the first position. It is recognized for its vibrant yellow solid form, with a melting point of approximately 275°C and a boiling point around 416°C . The compound is soluble in various organic solvents, including methanol, ethanol, acetone, and chloroform .
Common reagents and conditions employed in these reactions include:
Research indicates that 3-Bromo-7-hydroxy-1-naphthonitrile exhibits notable biological activities. It has been studied for its potential antitumor, antibacterial, antifungal, and antiviral properties, making it a candidate for drug development. The structural features of this compound allow it to interact with various biological targets, which may contribute to its therapeutic effects .
The synthesis of 3-Bromo-7-hydroxy-1-naphthonitrile typically involves bromination processes. A common method includes the following steps:
3-Bromo-7-hydroxy-1-naphthonitrile has diverse applications across various fields:
The mechanism of action for 3-Bromo-7-hydroxy-1-naphthonitrile hinges on its interactions with molecular targets in medicinal chemistry. The presence of both bromine and hydroxyl groups allows for hydrogen bonding and other interactions with active sites on enzymes or receptors. This interaction can lead to either inhibition or modulation of enzymatic activity, which is crucial for its potential therapeutic applications .
In comparison to other similar compounds, 3-Bromo-7-hydroxy-1-naphthonitrile showcases unique properties due to its specific functional groups:
| Compound Name | Key Differences |
|---|---|
| 3-Bromo-7-methoxy-1-naphthonitrile | Contains a methoxy group instead of a hydroxyl group, affecting reactivity. |
| 7-Hydroxy-1-naphthonitrile | Lacks the bromine atom, leading to different chemical properties. |
| 3-Bromo-1-naphthonitrile | Lacks the hydroxyl group which impacts solubility and interactions with biological targets. |
These comparisons highlight how the presence or absence of specific functional groups can significantly influence the chemical behavior and potential applications of these compounds .
3-Bromo-7-hydroxy-1-naphthonitrile (CAS: 550998-30-6) is a solid organic compound at room temperature with the molecular formula C₁₁H₆BrNO and a molecular weight of 248.08 g/mol [1]. The compound presents as a white to yellow solid under normal conditions, indicating potential variations in appearance based on purity or environmental exposure [2] [3]. The exact mass of this compound is 246.96328 Da, reflecting the presence of bromine isotopes in its structure [1].
The compound exhibits characteristic aromatic properties typical of naphthalene derivatives, with the presence of both electron-withdrawing (bromine, nitrile) and electron-donating (hydroxyl) substituents affecting its overall electronic properties [1]. The polar surface area (PSA) is calculated at 44.02 Ų, indicating moderate polarity due to the hydroxyl and nitrile functional groups [1].
The thermal characteristics of 3-Bromo-7-hydroxy-1-naphthonitrile demonstrate typical behavior for substituted naphthalene derivatives. The compound exhibits a melting point of 275°C, indicating substantial intermolecular interactions likely arising from hydrogen bonding involving the hydroxyl group and π-π stacking interactions between naphthalene rings [2] .
The boiling point has been determined both experimentally and through predictive modeling. Experimental observations report a boiling point of 416°C, while computational predictions suggest 412.1±25.0°C [2] [5] [6]. This close agreement between experimental and predicted values validates the reliability of the thermal property estimations. The predicted density of 1.71±0.1 g/cm³ is consistent with the presence of the bromine atom, which significantly increases the molecular density compared to unsubstituted naphthalene derivatives [5] [6].
The solubility profile of 3-Bromo-7-hydroxy-1-naphthonitrile reflects its moderately polar nature and ability to form hydrogen bonds through its hydroxyl group. The compound is insoluble in water, which is expected due to its predominantly aromatic structure and limited hydrophilic character .
However, the compound demonstrates good solubility in common organic solvents including methanol, ethanol, acetone, and chloroform [2] . This solubility pattern indicates that the compound can participate in both polar and non-polar interactions, making it suitable for various organic synthetic applications and purification procedures.
The selective solubility in polar aprotic and protic solvents suggests that hydrogen bonding capabilities of the hydroxyl group, combined with the aromatic nature of the naphthalene system, dominate the solvation behavior. Data for additional solvents such as dichloromethane, petroleum ether, and benzene remain unavailable, requiring further experimental determination.
Limited specific data regarding the UV-Visible absorption characteristics of 3-Bromo-7-hydroxy-1-naphthonitrile are available in the current literature. However, based on the structural features of the compound, several absorption characteristics can be anticipated.
The naphthalene chromophore typically exhibits characteristic absorption bands in the UV region, with the longest wavelength absorption generally occurring around 280-320 nm for substituted naphthalenes [7]. The presence of the hydroxyl group at position 7 and the bromine substituent at position 3 would be expected to influence these absorption characteristics through electronic effects.
The electron-donating nature of the hydroxyl group would likely cause a bathochromic shift (red shift) in the absorption maxima, while the electron-withdrawing nitrile group would have an opposing effect. The bromine substituent, being a moderate electron-withdrawing group, would contribute to the overall electronic perturbation of the naphthalene system.
Infrared spectroscopic data for 3-Bromo-7-hydroxy-1-naphthonitrile are not specifically available in the literature searched. However, characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule.
The hydroxyl group would be expected to show a characteristic O-H stretching vibration, typically appearing as a broad absorption in the 3200-3600 cm⁻¹ region. The nitrile group would exhibit a sharp, strong absorption around 2200-2260 cm⁻¹, characteristic of C≡N stretching. The aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes would be observed in the 1450-1600 cm⁻¹ range.
The C-Br stretching vibration would likely appear in the lower frequency region around 500-700 cm⁻¹, though this assignment would require confirmation through experimental studies.
While specific NMR data for 3-Bromo-7-hydroxy-1-naphthonitrile are not available in the current literature, related compounds provide insight into expected spectral characteristics. For similar brominated naphthonitrile derivatives, ¹H NMR spectra typically show aromatic proton signals in the 7-8 ppm region, with the hydroxyl proton appearing as a broad signal that may exchange with deuterated solvents [8].
The bromine substituent and nitrile group would influence the chemical shifts of adjacent aromatic protons through their electronic effects. The hydroxyl proton would be expected to appear downfield due to hydrogen bonding interactions.
¹³C NMR spectroscopy would show the nitrile carbon around 120 ppm, aromatic carbons in the 120-160 ppm range, and the carbon bearing the hydroxyl group would appear in the 150-160 ppm region due to deshielding effects.
Mass spectrometric analysis of 3-Bromo-7-hydroxy-1-naphthonitrile would be expected to show the molecular ion peak at m/z 248/250 (reflecting the bromine isotope pattern with ⁷⁹Br and ⁸¹Br) [9]. The molecular ion would likely undergo characteristic fragmentation patterns.
Common fragmentation pathways for similar compounds include loss of the bromine atom (loss of 79/81 mass units), loss of the hydroxyl group (loss of 17 mass units), and loss of the nitrile group (loss of 26 mass units). The naphthalene core would likely produce stable fragment ions due to its aromatic stability.
The base peak would depend on the ionization method used and the specific fragmentation energetics, but aromatic cations derived from the naphthalene system would be expected to be prominent in the mass spectrum.
The acid-base properties of 3-Bromo-7-hydroxy-1-naphthonitrile are primarily determined by the phenolic hydroxyl group at position 7. Computational predictions suggest a pKa value of 8.06±0.40 [5], which is characteristic of substituted naphthols.
This pKa value indicates that the compound would exist predominantly in its protonated (neutral) form under physiological pH conditions (pH 7.4), but would begin to deprotonate significantly in more alkaline environments. The electron-withdrawing effects of both the bromine and nitrile substituents would tend to stabilize the conjugate base (phenolate anion), thereby decreasing the pKa compared to unsubstituted 7-hydroxynaphthalene.
The relatively high pKa value suggests that the compound would not be significantly ionized under normal laboratory conditions, affecting its solubility and interaction properties. In strongly basic conditions, deprotonation would increase the compound's water solubility due to the formation of the more polar phenolate anion.
The lipophilicity of 3-Bromo-7-hydroxy-1-naphthonitrile has been characterized through computational log P values. Multiple sources report log P values in the range of 3.17958 (ChemSrc) to 3.2 (PubChem) [1] [10], indicating moderate lipophilicity.
This log P value suggests that the compound has a moderate tendency to partition into lipophilic environments compared to aqueous systems. The presence of the hydroxyl group provides some hydrophilic character, while the bromine substituent and naphthalene core contribute to lipophilicity. The balance of these structural features results in the observed moderate lipophilicity profile.
The compound's lipophilicity would influence its biological activity, membrane permeability, and pharmacokinetic properties if used in biological systems. The moderate log P value suggests reasonable membrane permeability while maintaining some aqueous solubility in the presence of appropriate solubilizing agents.
Comprehensive stability data for 3-Bromo-7-hydroxy-1-naphthonitrile under various environmental conditions are limited in the available literature. The recommended storage conditions specify keeping the compound "in dark place, sealed in dry, room temperature" [11], suggesting sensitivity to light, moisture, and elevated temperatures.
The absence of specific stability data under different pH conditions, oxygen exposure, and light exposure represents a significant gap in the characterization of this compound. The aromatic nature of the naphthalene system would generally provide good stability under normal conditions, but the presence of the hydroxyl group could potentially lead to oxidative degradation under certain conditions.
The hydroxyl group could potentially undergo oxidation reactions, particularly under basic conditions or in the presence of oxidizing agents. The nitrile group would be expected to be relatively stable under normal conditions but could potentially undergo hydrolysis under strongly acidic or basic conditions at elevated temperatures.
Future studies should investigate the compound's stability under various temperature conditions, pH ranges, light exposure, and in the presence of oxygen to provide comprehensive stability profiles for practical applications.